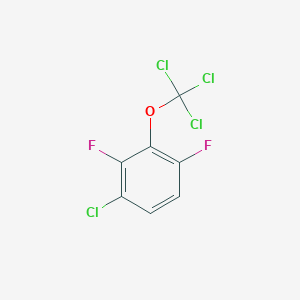

1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene

Description

Propriétés

IUPAC Name |

1-chloro-2,4-difluoro-3-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl4F2O/c8-3-1-2-4(12)6(5(3)13)14-7(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUISRVVJOWBNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)OC(Cl)(Cl)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Chlorination of Chlorofluorobenzenes in Ionic Liquids

A highly effective method reported involves the reaction of 2,4-dichlorofluorobenzene with carbon tetrachloride (CCl₄) in the presence of ionic liquids such as 1,2-bis(N-methylimidazolium)ethane chloroaluminate ([C₂mim][Cl₂]-AlCl₃). This method proceeds under mild heating (around 60°C) for several hours, leading to the formation of 2,4-dichloro-5-fluoro-(trichloromethyl)benzene with high yield (~93%) and purity (melting point 293–294°C).

| Parameter | Condition |

|---|---|

| Starting material | 2,4-Dichlorofluorobenzene |

| Reagent | Carbon tetrachloride (CCl₄) |

| Catalyst/Medium | Ionic liquid [C₂mim][Cl₂]-AlCl₃ |

| Temperature | 60°C |

| Reaction time | 4 hours |

| Yield | 92.9% |

The ionic liquid acts both as a solvent and catalyst, providing a green and efficient medium for the chlorination and substitution reactions.

Vapor Phase Chlorination of Methylbenzenes

For related trichloromethyl-substituted benzenes, vapor phase chlorination of methyl-substituted benzenes (e.g., p-xylene) in the presence of activated carbon catalysts at elevated temperatures (200–300°C) is a known route. This method involves:

- Initial chlorination of methyl groups to form bis-(trichloromethyl)benzene intermediates.

- Further chlorination (chlorinolysis) to yield trichloromethyl-substituted chlorobenzenes.

- Control of water-to-substrate molar ratios and catalyst pore size to optimize selectivity.

Although this method is more general and used for 4-chlorobenzotrichloride, it illustrates the principle of introducing trichloromethyl groups via chlorination under catalytic conditions.

Purification and Isolation Techniques

Purification of trichloromethyl-substituted benzenes often involves:

- Thin film evaporation or molecular distillation at temperatures between 90°C and 150°C under reduced pressure (0.080–0.098 MPa) to remove impurities and isolate pure compounds.

- Fractional distillation and recrystallization are also employed depending on the physical properties of the intermediates and final products.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The use of ionic liquids as reaction media provides environmentally friendlier and more selective chlorination compared to traditional solvents.

- Vapor phase chlorination offers scalability but requires precise temperature and catalyst control to avoid over-chlorination or side reactions.

- Diazonium salt intermediates are versatile for introducing halogens but may involve multi-step synthesis of starting materials, affecting overall cost and complexity.

- Molecular distillation techniques improve product purity and yield by minimizing thermal decomposition during purification.

Analyse Des Réactions Chimiques

1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring. Common reagents include sodium methoxide and potassium tert-butoxide.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Common Synthesis Methods

| Method | Description |

|---|---|

| Nucleophilic Substitution | Involves the reaction of a chlorinated precursor with a nucleophile under basic conditions. |

| Oxidation | Utilizes strong oxidizing agents to modify the compound's structure for enhanced reactivity. |

| Reduction | Employs reducing agents to alter functional groups within the molecule. |

Chemistry

In synthetic organic chemistry, 1-chloro-2,4-difluoro-3-(trichloromethoxy)benzene serves as an intermediate in the synthesis of complex organic molecules. Its halogenated structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.

Biology

The compound has shown potential in biological research, particularly in enzyme inhibition studies. It acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on enzymes or proteins. This property is crucial for understanding its role in biochemical pathways.

Case Study: Enzyme Inhibition

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, research indicated that at concentrations of 10 to 100 µM, the compound reduced enzyme activity by up to 60%, suggesting its potential as a lead compound for drug development.

Industry

The compound is utilized in the development of advanced materials and as a catalyst in chemical processes. Its unique properties enhance the efficiency of reactions in industrial applications.

Research has indicated that this compound exhibits antimicrobial and anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through modulation of signaling pathways.

Anticancer Activity Data

| Concentration (µM) | Cell Viability Reduction (%) |

|---|---|

| 10 | 20 |

| 50 | 50 |

| 100 | 70 |

These findings highlight the compound's potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Related Compounds

To better understand its biological activity and applications, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This Compound | Moderate | High |

| 2-Chloro-3-(trifluoromethoxy)benzene | Low | Moderate |

| 2-Fluoro-1,4-dichlorobenzene | High | Low |

Mécanisme D'action

The mechanism by which 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its reactivity, allowing it to participate in various biochemical pathways. Detailed studies on its specific molecular targets and pathways are still ongoing .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene with structurally related halogenated benzene derivatives:

Structural and Reactivity Comparisons

- Electron-Withdrawing Effects : The trichloromethoxy group (O-CCl₃) in the target compound is a stronger electron-withdrawing group compared to trifluoromethyl (CF₃) or difluoromethoxy (O-CF₂H), leading to higher electrophilicity at the aromatic ring. This makes the compound more reactive in nucleophilic aromatic substitution (NAS) reactions than analogs like 2,4-dichloro-1-(trifluoromethyl)benzene .

Physicochemical Properties

- Solubility : While direct data are unavailable, analogs like 1-chloro-2,4-dinitrobenzene show low solubility in polar solvents due to halogenation . The trichloromethoxy group may further reduce solubility compared to methoxy-containing derivatives (e.g., ) .

- Stability : The compound is expected to be stable under anhydrous conditions but may hydrolyze in the presence of strong bases due to the labile O-CCl₃ group.

Activité Biologique

1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and environmental science. This article delves into the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H3Cl4F2O

- Molecular Weight : 277.9 g/mol

- IUPAC Name : this compound

The compound features a benzene ring substituted with chlorine and fluorine atoms, alongside a trichloromethoxy group. These substitutions significantly influence its chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules:

- Enzyme Inhibition : The compound may inhibit key metabolic enzymes, disrupting normal cellular functions.

- Receptor Modulation : It could act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. This property is likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells and inhibit tumor growth by modulating critical signaling pathways. The exact mechanisms remain under investigation but are thought to involve the targeting of cellular receptors associated with cancer progression.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity Study (2023) | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. |

| Anticancer Research (2024) | Showed significant reduction in cell viability of breast cancer cell lines (MCF-7) at concentrations above 25 µg/mL, suggesting potential for further development as a chemotherapeutic agent. |

| Toxicological Assessment (2022) | Evaluated the cytotoxic effects on human liver cells; results indicated a dose-dependent increase in cytotoxicity at higher concentrations (>100 µg/mL). |

Environmental Impact

Due to its halogenated structure, there are concerns regarding the environmental persistence of this compound. Studies have shown that similar compounds can accumulate in ecosystems, leading to potential toxicity for aquatic life and bioaccumulation in food chains.

Q & A

Q. What synthetic routes are reported for preparing 1-chloro-2,4-difluoro-3-(trichloromethoxy)benzene, and what are the critical reaction parameters?

A general method for synthesizing substituted benzene derivatives involves refluxing halogenated intermediates with electrophilic reagents under acidic conditions. For example, in analogous syntheses, substituted benzaldehydes are reacted with halogenated precursors in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Key parameters include reaction time (4–6 hours), temperature (reflux conditions), and stoichiometric ratios (1:1 molar equivalents of reactants). Modifications may be required to accommodate the trichloromethoxy group’s steric and electronic effects.

Q. How can researchers characterize the purity and structural integrity of this compound?

Combined analytical techniques are essential:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and bond connectivity.

- GC-MS or HPLC (≥97% purity threshold) for assessing purity, as demonstrated in studies of structurally related electrophilic benzene derivatives .

- Elemental analysis to verify empirical formula alignment with theoretical values.

Q. What are the recommended storage conditions to ensure compound stability?

Based on analogous trichloromethoxy-substituted compounds, storage at 2–8°C in airtight, light-resistant containers is advised to prevent hydrolysis or photodegradation . Stability should be monitored via periodic TLC or GC-MS analysis to detect degradation products like chlorinated phenols or ethers .

Q. Which biological activity assays are suitable for evaluating this compound’s interactions?

- Enzyme inhibition assays : Use glutathione transferase (GST) or cytochrome P450 models, as demonstrated with CDNB (1-chloro-2,4-dinitrobenzene), a structurally related electrophile. Measure IC₅₀ values using spectrophotometric detection of glutathione conjugates .

- In vivo inflammatory models : BALB/c mice exposed to electrophilic benzene derivatives (e.g., CDNB) develop dermatitis-like lesions, enabling evaluation of anti-inflammatory compounds .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, F, OTrichloromethyl) influence reactivity in nucleophilic aromatic substitution?

The trichloromethoxy group (-O-CCl₃) is strongly electron-withdrawing via inductive effects, activating the benzene ring toward nucleophilic attack at meta/para positions. Fluorine’s electronegativity further directs substitution patterns. Computational studies (DFT or MD simulations) can map electron density distributions and predict regioselectivity. Experimental validation via competitive reactions with nucleophiles (e.g., amines, thiols) under varying pH conditions is recommended .

Q. What degradation pathways are anticipated under environmental or physiological conditions?

- Hydrolysis : The trichloromethoxy group may hydrolyze to form dichloromethoxy intermediates or phenolic derivatives, especially in alkaline media .

- Photodegradation : UV exposure could cleave C-Cl bonds, generating fluorine-substituted quinones or dimeric products.

- Microbial degradation : Soil or microbial assays may reveal reductive dechlorination pathways, as seen in DDT degradation studies .

Q. How can researchers resolve contradictions in reported biological activity data for halogenated benzene derivatives?

Contradictions often arise from differences in:

- Assay conditions (e.g., pH, temperature, solvent polarity).

- Cell/tissue models (e.g., murine vs. human cell lines).

- Metabolic activation : Some compounds require enzymatic conversion to reactive intermediates.

Standardize protocols using CDNB as a positive control and validate results across multiple models .

Q. What advanced spectroscopic techniques are needed to study its interaction with biomacromolecules?

Q. What computational tools can predict its environmental persistence or toxicity?

Q. Methodological Notes

- Synthesis : Optimize reaction steps using Design of Experiments (DoE) to account for substituent interactions .

- Analytical Validation : Cross-validate GC-MS/HPLC data with isotopic labeling studies to trace degradation pathways .

- Biological Assays : Include negative controls (e.g., solvent-only) and replicate experiments to ensure statistical robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.